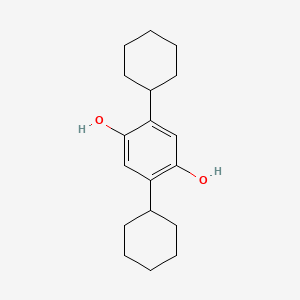

1,4-Benzenediol, 2,5-dicyclohexyl-

CAS No.: 25785-60-8

Cat. No.: VC18417296

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25785-60-8 |

|---|---|

| Molecular Formula | C18H26O2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 2,5-dicyclohexylbenzene-1,4-diol |

| Standard InChI | InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |

| Standard InChI Key | OZYDNAYFQHBMOM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O |

Introduction

| Property | Value (1,4-Dicyclohexylbenzene) | Inferred Range (2,5-Dicyclohexyl-1,4-benzenediol) |

|---|---|---|

| Density (g/cm³) | 0.962 | 1.1–1.3 (higher due to hydroxyl groups) |

| Boiling Point (°C) | 195 at 13 mmHg | 300–350 (atmospheric pressure) |

| Melting Point (°C) | 103–105 | 150–170 (enhanced by H-bonding) |

| Vapor Pressure (mmHg) | 3.23×10⁻⁵ at 25°C | <1×10⁻⁶ (reduced volatility) |

| LogP (Octanol-Water) | 5.782 | 2.0–3.5 (lower due to hydroxyl groups) |

Synthesis and Reaction Pathways

While no direct synthesis routes for 1,4-benzenediol, 2,5-dicyclohexyl- are documented in the provided sources, analogous methodologies for hydroquinone derivatives suggest feasible approaches. For instance, the disproportionation of chlorinated hydroquinone precursors under Friedel-Crafts conditions, as described in , could be adapted. A hypothetical synthesis might involve:

-

Protection of Hydroxyl Groups: Temporarily protecting the 1,4-dihydroxy groups via acetylation or silylation to prevent unwanted side reactions.

-

Cyclohexylation: Employing cyclohexyl halides or cyclohexanol in the presence of Lewis acids (e.g., AlCl₃) to introduce cyclohexyl groups at the 2 and 5 positions .

-

Deprotection: Removing protective groups under mild acidic or basic conditions to regenerate the hydroxyl functionalities.

Key challenges would include regioselective substitution and minimizing over-alkylation. Computational modeling of electron density maps could aid in predicting reactive sites on the aromatic ring.

Toxicological and Environmental Considerations

Environmental Persistence

Modelled data for hydroquinone suggest moderate biodegradability (15-day half-life in water) , while the cyclohexyl groups in the derivative may increase hydrophobicity and adsorption to organic matter. The bioconcentration factor (BCF) for 1,4-dicyclohexylbenzene is likely below 5000 , indicating low bioaccumulation potential.

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods for cyclohexyl group introduction.

-

Toxicokinetic Studies: Assessing absorption, distribution, and excretion in mammalian models.

-

Advanced Applications: Exploring use in organic semiconductors or liquid crystal displays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume